Cas no 11072-82-5 (4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-)

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- structure
11072-82-5 structure
Produktname:4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-
CAS-Nr.:11072-82-5
MF:C39H48N2O9
MW:688.806431770325
CID:149067
PubChem ID:5359060

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a
    • Kidamycin
    • 11-hydroxy-5,6-dimethylpyrido<4,3-b>carbazole
    • 6H-Pyrido[4,3-b]carbazol-11-ol,5,6-dimethyl
    • 2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
    • 11072-82-5
    • Q15426247
    • Rubiflavin B
    • CHEMBL1988097
    • NSC-295565
    • NSC295565
    • NSC-143094
    • NSC143094
    • 4H-Anthra[1,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propenyl]- 8-[2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino- hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)- 3-C-methyl-.alpha.-L-lyxo-hexopyranosyl]-
    • AKOS040752261
    • 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-
    • DTXSID201028223
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propenyl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-(1-methyl-1-propenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-, (E)-
    • NSC 143094;Rubiflavin B
    • E59M3D67RY
    • 11-Hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-4,7,12-trione
    • NSC 143094
    • NSC 295565
    • Inchi: InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11-
    • InChI-Schlüssel: MFTJRTUKCOVIMD-BOPFTXTBSA-N
    • Lächelt: C/C=C(\C1=CC(=O)C2=C(C3C(=O)C4C(=C(C5OC(C)C(O)C(C)(N(C)C)C5)C=C(C5OC(C)C(O)C(N(C)C)C5)C=4C(=O)C=3C=C2C)O)O1)/C

Berechnete Eigenschaften

  • Genaue Masse: 688.33600
  • Monoisotopenmasse: 688.33598111g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 50
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1410
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 8
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topologische Polaroberfläche: 146Ų

Experimentelle Eigenschaften

  • PSA: 149.98000
  • LogP: 4.67770

Artikel empfehlen

Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited